molecular formula C8H4BrN3O3 B13312126 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13312126
M. Wt: 270.04 g/mol
InChI Key: GRGXQJNRKUDXRC-UHFFFAOYSA-N
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Description

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the bromopyridine moiety. One common method includes the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The bromopyridine ring can be introduced through a nucleophilic substitution reaction using a brominated pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce oxides of the original compound .

Mechanism of Action

The mechanism of action of 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the oxadiazole and carboxylic acid functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H4BrN3O3

Molecular Weight

270.04 g/mol

IUPAC Name

5-(3-bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

InChI Key

GRGXQJNRKUDXRC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=NC(=NO2)C(=O)O)Br

Origin of Product

United States

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